Muscarine iodide

Beschreibung

The exact mass of the compound (+)-Muscarine Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

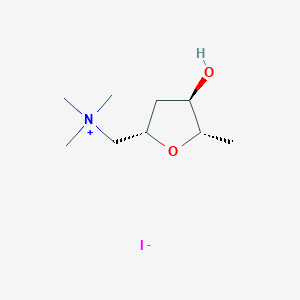

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFYONXEPDMBPE-CTERPIQNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944722 |

Source

|

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209-02-1, 24570-49-8 |

Source

|

| Record name | (+-)-Muscarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Muscarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Muscarine Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscarine (B1676868), a quaternary ammonium (B1175870) alkaloid, holds a pivotal place in the history of pharmacology as the first parasympathomimetic substance to be isolated and studied. Its discovery from the fly agaric mushroom, Amanita muscaria, in the 19th century laid the groundwork for our understanding of the autonomic nervous system and the concept of chemical neurotransmission. This technical guide provides a comprehensive historical account of the discovery of muscarine, with a focus on the isolation, structural elucidation, synthesis, and early pharmacological characterization of its iodide salt. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to offer a practical resource for researchers in pharmacology and drug development.

The Dawn of a New Pharmacological Era: Isolation of Muscarine

In 1869, at the University of Dorpat, German chemists Professor Oswald Schmiedeberg and his student Richard Koppe embarked on a study of the toxic principles of Amanita muscaria.[1][2] Their work, a landmark in natural product chemistry, led to the isolation of a physiologically potent substance they named "muscarine."[2] While their preparation was later found to be a mixture also containing choline, their pioneering efforts opened the door to the study of a new class of biologically active compounds.[3]

Experimental Protocol: Isolation of Muscarine by Schmiedeberg and Koppe (1869)

The original method employed by Schmiedeberg and Koppe, while lacking the sophistication of modern techniques, was a systematic approach to natural product extraction. The following protocol is a reconstruction based on their 1869 publication, "Das Muscarin, das giftige Alkaloid des Fliegenpilzes."

Objective: To isolate the toxic alkaloid from Amanita muscaria.

Materials:

-

Dried Amanita muscaria mushrooms

-

Ethanol

-

Lead(II) acetate (B1210297) solution

-

Hydrogen sulfide (B99878) gas

-

Potassium mercuric iodide solution (Mayer's reagent)

-

Amyl alcohol

-

Sulfuric acid

-

Barium hydroxide

Methodology:

-

Extraction: The dried and powdered mushroom material was subjected to exhaustive extraction with hot ethanol.

-

Clarification: The ethanolic extract was treated with a solution of lead(II) acetate to precipitate interfering substances such as proteins, gums, and some organic acids.

-

Filtration: The mixture was filtered to remove the precipitated lead salts and other insoluble materials.

-

Removal of Excess Lead: The filtrate, containing the crude muscarine extract and excess lead acetate, was treated with a stream of hydrogen sulfide gas. This precipitated the excess lead as lead(II) sulfide.

-

Second Filtration: The solution was filtered again to remove the precipitated lead(II) sulfide.

-

Concentration: The filtrate was concentrated by evaporation to a syrupy consistency.

-

Alkaloid Precipitation: The concentrated syrup was treated with potassium mercuric iodide solution (Mayer's reagent), which forms a precipitate with most alkaloids.

-

Purification of the Precipitate: The resulting precipitate was collected, washed, and then decomposed by suspending it in water and adding barium hydroxide. This step liberated the free base.

-

Final Extraction and Isolation: The solution containing the free muscarine base was further purified and concentrated to yield a deliquescent, syrupy substance with potent physiological activity.

Unveiling the Molecular Architecture: Structural Elucidation

For nearly a century after its discovery, the precise chemical structure of muscarine remained a puzzle. It was not until 1957 that Franz Jellinek and his colleagues at the University of Utrecht successfully determined the three-dimensional structure of muscarine chloride using X-ray diffraction analysis. This breakthrough was a pivotal moment, enabling a deeper understanding of its mechanism of action and paving the way for the synthesis of muscarine and its analogs.

Crystallographic Data of Muscarine Chloride

The following table summarizes the key crystallographic data for muscarine chloride as determined by Jellinek.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 11.45 Å, b = 13.52 Å, c = 7.59 Å |

| Molecules per Unit Cell (Z) | 4 |

| Method | X-ray Diffraction |

The Art of Chemical Creation: Synthesis of (+)-Muscarine Iodide

The elucidation of muscarine's structure spurred efforts to synthesize this important pharmacological tool. A notable and efficient synthesis of (+)-muscarine was reported by Chan and Li in 1992. This five-step synthesis starts from the readily available chiral precursor, S-(-)-ethyl lactate (B86563).

Experimental Protocol: Synthesis of (+)-Muscarine Iodide (Chan and Li, 1992)

Objective: To synthesize (+)-muscarine iodide from S-(-)-ethyl lactate.

Materials:

-

S-(-)-ethyl lactate

-

2,6-dichlorobenzyl chloride

-

Sodium hydride

-

Diisobutylaluminium hydride (DIBAL-H)

-

Allyl bromide

-

Zinc powder

-

Ammonium chloride

-

Iodine

-

Ethanol

-

Various organic solvents and reagents for workup and purification

Methodology:

-

Protection of the Hydroxyl Group: S-(-)-ethyl lactate is treated with 2,6-dichlorobenzyl chloride in the presence of a base (e.g., sodium hydride) to protect the hydroxyl group as a 2,6-dichlorobenzyl ether.

-

Reduction to the Aldehyde: The resulting ester is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

-

Allylation: The crude aldehyde is then subjected to a zinc-mediated allylation reaction with allyl bromide in an aqueous solution of ammonium chloride. This step proceeds with high diastereoselectivity.

-

Iodocyclization: The homoallylic alcohol obtained from the previous step undergoes an iodocyclization reaction upon treatment with iodine in acetonitrile. This reaction forms the tetrahydrofuran (B95107) ring and introduces an iodomethyl group.

-

Quaternization to Muscarine Iodide: The final step involves the treatment of the iodocyclized product with an excess of trimethylamine in ethanol. This results in the quaternization of the amine, yielding (+)-muscarine iodide, which can be purified by crystallization.

The Physiological Impact: Early Pharmacological Studies

Muscarine was the first parasympathomimetic substance to be studied, and its profound effects on the autonomic nervous system were quickly recognized.[1] Early toxicological studies revealed a constellation of symptoms now known as the "muscarinic syndrome," which includes increased salivation, sweating, lacrimation, miosis (pupil constriction), bronchoconstriction, bradycardia (slowed heart rate), and gastrointestinal distress.[4]

The Isolated Frog Heart Preparation: A Classic Bioassay

A cornerstone of early pharmacological research on muscarine was the use of the isolated frog heart preparation, a technique refined by Otto Straub. This bioassay was instrumental in demonstrating the negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effects of muscarine.

Experimental Protocol: Straub's Method for Isolated Frog Heart Perfusion

Objective: To observe the effects of muscarine on the rate and force of contraction of an isolated frog heart.

Materials:

-

Frog

-

Frog Ringer's solution (a balanced salt solution)

-

This compound solutions of varying concentrations

-

Straub's cannula

-

Kymograph and recording lever

-

Dissection instruments

Methodology:

-

Pithing: A frog is doubly pithed to destroy the central nervous system, rendering it insensitive to pain.

-

Heart Exposure: The frog is dissected to expose the heart.

-

Cannulation: A Straub's cannula is inserted into the ventricle of the heart and secured.

-

Perfusion: The heart is perfused with frog Ringer's solution through the cannula, which allows for the delivery of nutrients and drugs.

-

Recording Baseline Activity: The contractions of the heart are recorded on a kymograph using a lever attached to the heart apex, establishing a baseline of normal activity.

-

Drug Administration: Known concentrations of this compound are added to the perfusion fluid.

-

Observation and Recording: The effects of muscarine on the heart rate and force of contraction are recorded. A dose-dependent decrease in both parameters is characteristic of muscarinic agonism.

-

Washout: After observing the effect of a particular concentration, the heart is washed with fresh Ringer's solution to allow it to return to its baseline activity before the administration of the next concentration.

Muscarinic Receptors and Signaling Pathways

The profound and specific actions of muscarine led to the revolutionary concept of receptors. The term "muscarinic" was coined to describe the actions of acetylcholine (B1216132) that could be mimicked by muscarine and antagonized by atropine. This distinguished them from the "nicotinic" actions of acetylcholine. It is now known that there are five subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs).

The odd-numbered receptors (M1, M3, and M5) primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C. The even-numbered receptors (M2 and M4) couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Quantitative Data

The concentration of muscarine varies significantly among different mushroom species. While Amanita muscaria is the historical source, it contains relatively low levels of the alkaloid. Other genera, such as Inocybe and Clitocybe, are known to contain much higher and more toxicologically significant concentrations.

| Mushroom Genus | Species Example | Muscarine Concentration (% of fresh weight) |

| Amanita | A. muscaria | 0.0003% |

| Inocybe | I. erubescens | Up to 1.6% |

| Clitocybe | C. dealbata | Up to 1.6% |

Conclusion

The discovery of this compound represents a seminal chapter in the history of pharmacology. From its initial isolation from a poisonous mushroom to its role in defining a major class of neurotransmitter receptors, muscarine has been an indispensable tool for scientists. The detailed experimental protocols and data presented in this guide are intended to provide a valuable resource for contemporary researchers, fostering a deeper appreciation for the historical foundations of their work and inspiring future discoveries in the field of drug development.

References

A Technical Guide to the Stereoisomers of Muscarine Iodide: Structure, Activity, and Methodology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the stereoisomers of muscarine (B1676868) iodide, focusing on their differential activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). It includes a detailed overview of structure-activity relationships, the intracellular signaling pathways modulated by these compounds, and the experimental protocols used for their characterization.

Introduction to Muscarine and its Stereoisomers

Muscarine is a natural alkaloid toxin found in certain mushroom species, notably Amanita muscaria.[1] Its discovery was pivotal in the early classification of the cholinergic nervous system. Muscarine mimics the action of the endogenous neurotransmitter acetylcholine (ACh) at a specific class of receptors, which were subsequently named muscarinic acetylcholine receptors.[1][2] These G protein-coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are involved in a vast array of physiological processes, including cardiac and smooth muscle contraction, glandular secretion, and neurotransmission.[1][2][3]

Muscarine possesses three chiral centers, giving rise to a total of eight stereoisomers (four pairs of enantiomers).[4] These isomers—muscarine, allomuscarine, epimuscarine, and epiallomuscarine—exhibit profound differences in their pharmacological activity, making them excellent tools for probing the stereochemical requirements of mAChR binding and activation.[4][5] The naturally occurring and most potent isomer is (+)-muscarine.[4]

Structure-Activity Relationships and Receptor Activity

The stereochemistry of the muscarine molecule is the primary determinant of its activity. The precise arrangement of the methyl, hydroxyl, and quaternary ammonium (B1175870) groups dictates the affinity and efficacy of the ligand at the highly conserved orthosteric binding site of the mAChRs.[6][7]

Of the eight stereoisomers, only the natural enantiomer, (+)-muscarine, demonstrates significant pharmacological potency.[4] Studies on isolated guinea pig atria (expressing M2 receptors) and ileum (expressing M2 and M3 receptors) show that the potency of (+)-muscarine is more than two orders of magnitude higher than its enantiomer, (-)-muscarine, and the other six isomers.[4] The eudismic ratios, which quantify the stereoselectivity of a receptor, were found to be 324 and 331 in these functional assays, highlighting the receptor's strict stereochemical requirements.[4]

In competitive binding studies, (+)-muscarine was also unique in its selectivity, demonstrating a 37- to 44-fold higher affinity for the M2 receptor subtype compared to M1 or M3 receptors.[4] This selectivity is a key feature that distinguishes it from the other isomers, which show weak and non-selective binding.[4]

The following tables summarize the quantitative and qualitative data on the activity of muscarine stereoisomers. Due to the profound inactivity of most isomers, precise binding constants are often not reported; instead, their activity is described relative to the potent (+)-muscarine enantiomer.

Table 1: Functional Potency of Muscarine Stereoisomers

| Stereoisomer | Relative Potency (Isolated Guinea Pig Atria & Ileum) | Receptor Selectivity |

|---|---|---|

| (+)-Muscarine | High | M2 > M1, M3[4] |

| (-)-Muscarine | >100-fold lower than (+)-Muscarine[4] | Non-selective |

| Allo-muscarine (±) | >100-fold lower than (+)-Muscarine[4] | Non-selective |

| Epi-muscarine (±) | >100-fold lower than (+)-Muscarine[4] | Non-selective |

| Epiallo-muscarine (±) | >100-fold lower than (+)-Muscarine[4] | Non-selective |

Table 2: Binding Affinity of (+)-Muscarine

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Selectivity Profile |

|---|---|---|---|

| M1 | (+)-Muscarine | Moderate Affinity | ~37-44 fold lower than M2[4] |

| M2 | (+)-Muscarine | High Affinity | Preferred Subtype[4] |

| M3 | (+)-Muscarine | Moderate Affinity | ~37-44 fold lower than M2[4] |

| M4 | (+)-Muscarine | Data Not Available | - |

| M5 | (+)-Muscarine | Data Not Available | - |

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into five subtypes (M1-M5), which couple to distinct intracellular G protein signaling cascades to elicit cellular responses.[8][9] The activation of these pathways is the functional consequence of agonist binding.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to G proteins of the Gq/11 family.[8][9][10] Activation of Gq/11 stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[11][13]

-

M2 and M4 Receptors: These subtypes predominantly couple to G proteins of the Gi/o family.[8][9] The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[8][14] The Gβγ subunits can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[9]

It is noteworthy that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, adding further complexity to their signaling profiles.[3][11]

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Structure/activity relationships of M2 muscarinic allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. innoprot.com [innoprot.com]

- 14. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the Chemical Synthesis of Muscarine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective chemical synthesis of (+)-muscarine iodide, a potent muscarinic acetylcholine (B1216132) receptor agonist. The document details a well-established synthetic pathway, presenting in-depth experimental protocols and quantitative data to facilitate replication and further investigation by researchers in medicinal chemistry and drug development.

Introduction

Muscarine (B1676868), a natural alkaloid first isolated from the Amanita muscaria mushroom, is a cornerstone in the study of the cholinergic nervous system. Its high affinity and selectivity for muscarinic acetylcholine receptors have made it an invaluable tool for pharmacological research. The synthesis of muscarine and its stereoisomers is of significant interest for the development of new therapeutic agents targeting these receptors. This guide focuses on a concise and efficient stereoselective synthesis of (+)-muscarine, the naturally occurring and most active enantiomer.

Stereoselective Synthesis of (+)-Muscarine Iodide from S-(-)-Ethyl Lactate (B86563)

A widely recognized and efficient method for the synthesis of (+)-muscarine iodide commences with the readily available chiral precursor, S-(-)-ethyl lactate. This five-step synthesis, developed by Chan and Li, offers a good overall yield and high stereoselectivity.[1]

Overall Synthesis Pathway

The synthesis proceeds through the protection of the hydroxyl group of S-(-)-ethyl lactate, followed by reduction to the corresponding aldehyde. A key step involves a zinc-mediated allylation in an aqueous medium, which stereoselectively furnishes the desired homoallylic alcohol. Subsequent iodocyclization constructs the tetrahydrofuran (B95107) ring, and a final quaternization with trimethylamine (B31210) yields (+)-muscarine iodide.

Figure 1: Stereoselective synthesis of (+)-muscarine iodide from S-(-)-ethyl lactate.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by a table summarizing the quantitative data.

Step 1: Synthesis of Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate

To a solution of S-(-)-ethyl lactate (1.0 eq) and 2,6-dichlorobenzyl bromide (1.0 eq) in dry diethyl ether, powdered silver oxide (1.05 eq) is added portion-wise. The reaction mixture is refluxed for 6 hours. After cooling, the mixture is filtered through Celite, and the solvent is evaporated. The crude product is purified by flash chromatography.

Step 2: Synthesis of (S)-2-(2',6'-dichlorobenzyloxy)-propanal

The protected ester from Step 1 is dissolved in dry diethyl ether and cooled to -78°C. A solution of diisobutylaluminium hydride (DIBAL-H) in hexanes (1.1 eq) is added dropwise, and the reaction is stirred at -78°C for 2 hours. The reaction is quenched with methanol, warmed to room temperature, and filtered. The solvent is evaporated to yield the crude aldehyde, which is used in the next step without further purification.

Step 3: Synthesis of (2S,3R)-1-allyl-2-(2',6'-dichlorobenzyloxy)-propan-1-ol

The crude aldehyde from Step 2 is added to a mixture of zinc powder (1.5 eq) and allyl bromide (1.5 eq) in water. A catalytic amount of ammonium (B1175870) chloride is added to initiate the reaction. The mixture is stirred at room temperature for 3 hours. The product is extracted with diethyl ether and purified by flash chromatography to separate the diastereomers.

Step 4: Synthesis of (2S,4R,5S)-2-(iodomethyl)-5-methyl-4-(2',6'-dichlorobenzyloxy)-tetrahydrofuran

The major anti-diastereomer from Step 3 is dissolved in acetonitrile (B52724) and cooled to 0°C. Iodine (1.2 eq) is added, and the mixture is stirred for 3 hours. The reaction is quenched with aqueous sodium thiosulfate (B1220275) solution and extracted with diethyl ether. The organic layer is dried and concentrated to give the cyclized product.

Step 5: Synthesis of (+)-Muscarine Iodide

The iodinated tetrahydrofuran derivative from Step 4 is dissolved in ethanol, and an excess of trimethylamine is added. The mixture is heated in a sealed tube at 80°C for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by recrystallization to afford (+)-muscarine iodide.

| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate | S-(-)-Ethyl Lactate | 2,6-Dichlorobenzyl bromide, Ag2O | 90 | N/A |

| 2 | (S)-2-(2',6'-dichlorobenzyloxy)-propanal | Protected Ester | DIBAL-H | (used crude) | N/A |

| 3 | (2S,3R)-1-allyl-2-(2',6'-dichlorobenzyloxy)-propan-1-ol | Aldehyde | Allyl bromide, Zn, NH4Cl | 85 (combined) | 71:29 |

| 4 | (2S,4R,5S)-2-(iodomethyl)-5-methyl-4-(2',6'-dichlorobenzyloxy)-tetrahydrofuran | Homoallylic Alcohol | I2 | 85 | N/A |

| 5 | (+)-Muscarine Iodide | Iodinated Tetrahydrofuran | Trimethylamine | 80 | N/A |

Table 1: Summary of Quantitative Data for the Synthesis of (+)-Muscarine Iodide.

Conclusion

This guide has detailed a robust and stereoselective pathway for the synthesis of (+)-muscarine iodide. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of muscarinic agonists and the development of novel therapeutics. The straightforward nature of the reactions and the accessibility of the starting materials make this a practical approach for laboratory-scale synthesis. Further research may focus on the optimization of reaction conditions and the exploration of alternative chiral precursors to enhance the overall efficiency and applicability of muscarine synthesis.

References

A Technical Guide to the Natural Sources and Signaling Pathways of Muscarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine (B1676868), a quaternary ammonium (B1175870) alkaloid, holds a significant place in the history of pharmacology as the first parasympathomimetic substance ever studied.[1][2] Its discovery and isolation from mushrooms in the 19th century were pivotal in the characterization of the cholinergic nervous system, leading to the classification of a major class of acetylcholine (B1216132) receptors in its name: the muscarinic acetylcholine receptors (mAChRs).[1][2] This guide provides a comprehensive overview of the natural sources of muscarine, its quantitative distribution, and detailed insights into its mechanism of action through the various mAChR signaling pathways. Furthermore, it outlines key experimental methodologies for the extraction, quantification, and synthesis of muscarine and its iodide salt, which is a common form used in research.

Natural Sources of Muscarine

Muscarine is a naturally occurring toxin found predominantly in certain species of fungi. Its presence and concentration can vary significantly between different genera and even between different specimens of the same species.

The primary natural sources of clinically significant amounts of muscarine are mushrooms belonging to the genera Inocybe and Clitocybe.[1][2] Species within these genera, such as the deadly Clitocybe dealbata, can contain high concentrations of the toxin.[1][2] Several species of Entoloma and Mycena have also been found to contain dangerous levels of muscarine.[1][3]

While famously associated with the fly agaric mushroom, Amanita muscaria, this species contains only trace amounts of muscarine, typically around 0.0003% of its fresh weight.[1][4] The primary psychoactive and toxic compounds in A. muscaria are ibotenic acid and muscimol.[4] Harmless trace amounts of muscarine have also been detected in the genera Boletus, Hygrocybe, Lactarius, and Russula.[1][3]

Quantitative Distribution of Muscarine in Fungal Species

The concentration of muscarine in various mushroom species has been a subject of toxicological and pharmacological research. The following table summarizes the reported quantitative data for muscarine content in several fungal genera.

| Fungal Genus | Species | Muscarine Concentration (% of weight) | Reference |

| Inocybe | Various species | Up to 1.6% (dry weight) | [1][5] |

| Clitocybe | Various species | Up to 1.6% (dry weight) | [1] |

| Amanita | Amanita muscaria | ~0.0003% (fresh weight) | [1][4] |

| Entoloma | Various species | Dangerous levels reported | [1][3] |

| Mycena | Various species | Dangerous levels reported | [1][3] |

| Boletus | Various species | Trace amounts | [1][3] |

| Hygrocybe | Various species | Trace amounts | [1][3] |

| Lactarius | Various species | Trace amounts | [1][3] |

| Russula | Various species | Trace amounts | [1][3] |

Muscarine Iodide Salt

Muscarine is a quaternary ammonium cation. In its natural state within the fungal cells, it exists in salt form with various counter-ions. This compound is a specific salt of muscarine that is commonly used in research due to its stability and ease of crystallization. While iodine is a naturally occurring element, there is no evidence to suggest that this compound is the predominant form found in nature. Instead, this compound is typically the result of a chemical synthesis or an isolation procedure where iodide is used as the counter-ion for precipitation or purification. Commercially available muscarine for laboratory use is often supplied as the iodide salt.

Experimental Protocols

Extraction and Isolation of Muscarine from Fungal Material

The following protocol is a generalized procedure for the extraction and isolation of muscarine from mushroom samples, based on classical and modern techniques.

1. Sample Preparation:

-

Fresh or dried mushroom material is homogenized into a fine powder.

2. Extraction:

-

The powdered mushroom material is extracted with a polar solvent, typically methanol (B129727) or a methanol/water mixture.[6]

-

The extraction can be performed by maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

3. Purification:

-

Classical Method: The crude extract is treated with lead(II) acetate (B1210297) to precipitate interfering compounds. The excess lead is then removed by precipitation with hydrogen sulfide. The resulting solution is concentrated, and muscarine is precipitated using a reagent like potassium mercuric iodide (Mayer's reagent).

-

Modern Method (Solid-Phase Extraction - SPE): The crude extract is passed through a solid-phase extraction cartridge to remove impurities. For a quaternary amine like muscarine, a cation exchange (e.g., MCX, WCX) or a hydrophilic interaction liquid chromatography (HILIC) type SPE cartridge is suitable.[7] The cartridge is typically conditioned with methanol and water, the sample is loaded, washed with a weak solvent to remove impurities, and then the muscarine is eluted with a stronger solvent, often containing a basic modifier like ammonia (B1221849) in methanol.[4]

Quantification of Muscarine using HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of muscarine.

1. Chromatographic Separation:

-

Column: A reversed-phase C18 column or a HILIC column is used for separation.[4][8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Injection Volume: A small aliquot of the purified extract is injected into the HPLC system.

2. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate the muscarine cation (m/z 174.15).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (m/z 174.15) and monitoring for specific product ions after fragmentation. Common MRM transitions for muscarine are 174.15 > 57.1, 174.15 > 115.1, and 174.15 > 60.1.[7]

-

Quantification: A calibration curve is generated using certified muscarine standards to quantify the amount of muscarine in the sample.

Synthesis of (+)-Muscarine Iodide

The following is a summarized synthetic route to (+)-muscarine, which can then be converted to the iodide salt. This synthesis often starts from a chiral precursor to ensure the correct stereochemistry.

1. Starting Material: S-(−)-Ethyl lactate (B86563) is a common starting material.[2]

2. Key Steps:

-

The hydroxyl group of the lactate is protected.

-

The ester is reduced to an aldehyde.

-

An allyl group is introduced via a Grignard or similar reaction.

-

An iodocyclization reaction is performed to form the tetrahydrofuran (B95107) ring and introduce an iodine atom.

-

The iodide is then displaced by trimethylamine (B31210) to form the quaternary ammonium salt, which is muscarine. The counter-ion will be iodide, thus forming this compound.[2]

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its physiological effects by acting as an agonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

M1, M3, and M5 Receptor Signaling Pathway (Gq-coupled)

The M1, M3, and M5 receptors are primarily coupled to G-proteins of the Gq family.[9][10] Activation of these receptors leads to the stimulation of phospholipase C (PLC).

Caption: M1, M3, and M5 receptor signaling cascade.

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

M2 and M4 Receptor Signaling Pathway (Gi-coupled)

The M2 and M4 receptors are coupled to G-proteins of the Gi family, which are inhibitory.[9][11]

References

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Cholinergic Mushroom Poisoning With a Detection of Muscarine Toxin in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for the Detection of Muscarinic, Muscimol and Ibotenic Acid in Fungi and Biological Matrices Using the HPLC-MS/MS Method - Aigumov - Journal of Analytical Chemistry [rjsocmed.com]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Muscarine Iodide on M2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of muscarine (B1676868) iodide on the M2 muscarinic acetylcholine (B1216132) receptor (M2R). It delves into the core signaling pathways, presents quantitative data for receptor engagement and functional responses, and offers detailed experimental protocols for key assays used to investigate this interaction.

Introduction to the M2 Muscarinic Receptor

The M2 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in the parasympathetic nervous system.[1] Predominantly expressed in the heart, central nervous system, and airway smooth muscle, the M2R is a key regulator of cardiac chronotropy and inotropy, neuronal activity, and smooth muscle contraction.[2][3][4] Muscarine, a natural alkaloid, and its derivatives like muscarine iodide, serve as agonists at these receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine.[5][6]

Core Signaling Pathways of M2 Receptor Activation

Activation of the M2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins of the Gαi/o family.[7][8] This leads to two principal downstream effects: the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, the M2R undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.[8] The activated Gαi-GTP subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.[9][10] This enzyme is responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins.[8]

Gβγ-Mediated Activation of GIRK Channels

The dissociated Gβγ dimer, released upon M2R activation, directly binds to and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[11] This interaction increases the channel's open probability, leading to an efflux of K+ ions from the cell. The resulting hyperpolarization of the cell membrane contributes to the inhibitory effects of M2R activation, such as the slowing of the heart rate in cardiac pacemaker cells.[11]

Non-Canonical Signaling

While the Gαi and Gβγ pathways are the primary mediators of M2R signaling, evidence suggests the existence of non-canonical pathways. In some cellular contexts, the M2R has been shown to couple to other G proteins, such as Gs and Gq/11, leading to stimulation of cAMP synthesis or inositol (B14025) phosphate (B84403) accumulation, respectively.[12] Furthermore, M2R activation can also influence the PI3K/Akt/mTORC1 pathway, potentially through β-arrestin or the Gβγ subunits.

Quantitative Data on Ligand-Receptor Interactions

The affinity and functional potency of muscarinic ligands at the M2 receptor are critical parameters in drug development. The following tables summarize key quantitative data for muscarine and other relevant ligands. Note that specific data for this compound is often reported as "muscarine," with the iodide salt being a common formulation.

Table 1: Binding Affinities (Ki) of Muscarinic Ligands at the Human M2 Receptor

| Ligand | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| (+)-Muscarine | 2.74 (KD) | [3H]cis-methyldioxolane | Rat Heart | [13] |

| Atropine | ~1 | [3H]NMS | CHO cells | [14] |

| Iperoxo | ~0.1 | [3H]NMS | CHO-hM2 cells | [15] |

| Carbachol | 1695 (NMS/Oxo-M ratio) | [3H]NMS/[3H]Oxo-M | Not specified | [16] |

| QNB | ~0.1 | [3H]QNB | Not specified | [1] |

Table 2: Functional Potency (EC50/IC50) of Muscarinic Agonists at the M2 Receptor

| Agonist | Assay | Parameter | Value | Cell Line/Tissue | Reference |

| Carbachol | cAMP Accumulation | IC50 | ~1 µM | CHO-hM2 cells | [17] |

| Carbachol | IP Accumulation (G15) | EC50 | ~10 µM | CHO-hM2-G15 cells | [17] |

| Carbachol | M2 Internalization | EC50 | ~40 µM | U2OS-M2-EGFP cells | [18] |

| Oxotremorine-M | cAMP Inhibition | IC50 | ~10 nM | Guinea Pig Ileum | [19] |

| Carbachol | Cationic Current | EC50 | 7.5 µM | Guinea-pig ileal smooth muscle | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with M2 receptors.

Membrane Preparation from M2R-Expressing Cells

Accurate and reproducible membrane preparations are fundamental for in vitro binding and functional assays.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the human M2 receptor (e.g., CHO, HEK293, or U2OS cells) to ~90% confluency.

-

Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

-

Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[21]

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a Polytron tissue homogenizer on ice.

-

Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[22]

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.[22]

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer containing 10% sucrose (B13894) as a cryoprotectant).

-

Quantification and Storage: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. Aliquot the membranes and store them at -80°C until use.[21]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the M2 receptor.

Methodology:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd (e.g., 0.5 nM).[3]

-

Unlabeled Ligand: Serial dilutions of this compound.

-

Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).[23]

-

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: M2R membranes, assay buffer, and [³H]-NMS.

-

Non-specific Binding (NSB): M2R membranes, atropine, and [³H]-NMS.

-

Competition: M2R membranes, a specific concentration of this compound, and [³H]-NMS.[23]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[14]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester. This separates bound from free radioligand.[21][23]

-

Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[14]

-

Detection: Place the filter discs in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the M2 receptor upon agonist stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit.[24]

Methodology:

-

Reagents:

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding), diluted this compound or vehicle, M2R membrane suspension, and GDP.[22]

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[22]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[22]

-

Termination and Filtration: Terminate the assay by rapid vacuum filtration through a 96-well filter plate. Wash the filters with ice-cold wash buffer.[22]

-

Detection: Dry the filter plate, add a scintillation cocktail, and count the radioactivity.

-

Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding (as a percentage of maximal stimulation) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[22]

Adenylyl Cyclase Inhibition Assay

This assay directly measures the functional consequence of Gαi activation by quantifying the inhibition of cAMP production.

Methodology:

-

Cell Treatment: Plate M2R-expressing cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add serial dilutions of this compound to the cells and incubate for a defined period.

-

Adenylyl Cyclase Activation: Add an adenylyl cyclase activator (e.g., forskolin) to all wells except the basal control.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Electrophysiological Recording of GIRK Channel Activity

This technique directly measures the M2R-mediated activation of GIRK channels in a cellular context, often using the Xenopus oocyte expression system or patch-clamp recordings from mammalian cells.[25][26]

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Co-inject cRNA encoding the human M2 receptor and the subunits of the desired GIRK channel (e.g., GIRK1 and GIRK2 or GIRK1 and GIRK4).[11][25] Incubate the oocytes for 2-5 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a high-potassium recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

-

Data Acquisition: Clamp the oocyte at a holding potential of, for example, -80 mV. Apply voltage steps to elicit currents.

-

Agonist Application: Perfuse the oocyte with the recording solution containing various concentrations of this compound.

-

Data Analysis: Measure the change in the inwardly rectifying current in response to this compound application. Plot the current amplitude against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

This compound acts as a potent agonist at the M2 muscarinic acetylcholine receptor, initiating a cascade of intracellular events with significant physiological consequences. Its mechanism of action is primarily mediated by the canonical Gαi and Gβγ signaling pathways, leading to the inhibition of adenylyl cyclase and activation of GIRK channels, respectively. A thorough understanding of these pathways, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development of selective and effective therapeutics targeting the M2 receptor. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. apexbt.com [apexbt.com]

- 7. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic M2 receptors coupled to inhibition of adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Muscarinic M2 receptors directly activate Gq/11 and Gs G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Putative M2 muscarinic receptors of rat heart have high affinity for organophosphorus anticholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. Gating properties of girk channels activated by gαo- and Gαi-Coupled Muscarinic m2 Receptors in Xenopus Oocytes: The Role of Receptor Precoupling in RGS Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Gating properties of GIRK channels activated by Galpha(o)- and Galpha(i)-coupled muscarinic m2 receptors in Xenopus oocytes: the role of receptor precoupling in RGS modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacology of muscarine iodide stereoisomers

An In-depth Technical Guide to the Pharmacology of Muscarine (B1676868) Iodide Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, is a potent parasympathomimetic agent that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its rigid tetrahydrofuran (B95107) ring structure gives rise to eight possible stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the , with a focus on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization. The profound influence of stereochemistry on biological activity underscores the importance of stereoisomerism in drug design and development.[3]

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[1][4] These subtypes are integral to a wide array of physiological functions and are crucial targets for drug development.[5][6] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] Conversely, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. How Muscarine Works: Effects, Toxicity, Safety, and Legality [acslab.com]

- 3. benchchem.com [benchchem.com]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Probing the Muscarinic Landscape: A Technical Guide to Muscarine Iodide Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of muscarine (B1676868) iodide receptor binding affinity studies, a cornerstone of cholinergic pharmacology. Muscarine, a natural alkaloid, and its iodide salt are pivotal tool compounds for characterizing the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Understanding the binding affinity of muscarine iodide is crucial for elucidating receptor function, validating new drug targets, and screening novel therapeutic agents for a host of diseases, including Alzheimer's disease, overactive bladder, and COPD.

Quantitative Binding Affinity of Muscarine

This compound acts as a non-selective agonist at all five muscarinic receptor subtypes (M1-M5). Its binding affinity is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), or its negative logarithm (pKi). A lower Ki value signifies a higher binding affinity.

While muscarine is non-selective, it generally exhibits slightly higher affinity for the M2 and M4 subtypes compared to M1, M3, and M5. The data presented below is a compilation from various studies and should be considered representative, as absolute values can vary based on experimental conditions, tissue source, and the specific radioligand used.

Table 1: Representative Binding Affinities (pKi) of Muscarine at Human Muscarinic Receptor Subtypes

| Receptor Subtype | G-Protein Coupling | Representative pKi |

| M1 | Gq/11 | ~4.7 - 7.3 |

| M2 | Gi/o | ~6.0 - 7.5 |

| M3 | Gq/11 | ~5.8 - 7.0 |

| M4 | Gi/o | ~6.0 - 7.6 |

| M5 | Gq/11 | ~5.5 - 6.5 |

Note: pKi is the negative log of the Ki value. Data is compiled from multiple sources and variations are expected due to different experimental setups.

Table 2: Common Radioligands and Antagonists in Muscarinic Receptor Binding Assays

| Compound | Type | Common Use |

| [³H]-N-Methylscopolamine ([³H]-NMS) | Antagonist | Non-selective radioligand for determining Ki of competitors. |

| [³H]-QNB | Antagonist | Non-selective radioligand, historically used. |

| [³H]-Pirenzepine | Antagonist | M1-selective radioligand. |

| Atropine | Antagonist | Classical non-selective antagonist, used to define non-specific binding. |

| 4-DAMP | Antagonist | M3-selective antagonist. |

| Methoctramine | Antagonist | M2-selective antagonist. |

| Tropicamide | Antagonist | M4-selective antagonist. |

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. These pathways are broadly divided based on the type of G-protein they couple with.[1]

-

M1, M3, and M5 Receptors : These subtypes preferentially couple to G-proteins of the Gq/11 family.[2] Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2]

-

M2 and M4 Receptors : These subtypes couple to G-proteins of the Gi/o family.[2] This interaction leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The most common format is the competition binding assay, which measures the ability of an unlabeled test compound (like this compound) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Cell Membranes : Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand : A high-affinity muscarinic antagonist labeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound : this compound, dissolved in assay buffer to create a stock solution for serial dilutions.

-

Non-specific Binding (NSB) Control : A high concentration (e.g., 1-10 µM) of a high-affinity, non-radiolabeled antagonist like atropine.

-

Assay Buffer : Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus : A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter : For quantifying radioactivity.

Competition Binding Assay Protocol

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound.

-

Preparation :

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range spans from 10⁻¹⁰ M to 10⁻³ M.

-

Prepare the radioligand solution ([³H]-NMS) in assay buffer at a concentration close to its dissociation constant (Kd) for the specific receptor subtype.

-

Prepare the NSB control solution (e.g., 1 µM atropine).

-

Thaw and dilute the cell membranes in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 10-50 µg protein per well).

-

-

Assay Plate Setup :

-

Set up a 96-well plate in triplicate for each condition.

-

Total Binding (TB) : Wells containing assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB) : Wells containing the NSB control (atropine), radioligand, and cell membranes.

-

Competition : Wells containing a specific concentration of this compound, radioligand, and cell membranes.

-

-

Incubation :

-

Add the components to the appropriate wells (typically 50 µL buffer/NSB/competitor, 50 µL radioligand, 100 µL membranes).

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.

-

-

Harvesting :

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting :

-

Dry the filter mat.

-

Place the filter discs into scintillation vials or a compatible plate.

-

Add scintillation cocktail and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding :

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Determine IC50 :

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki :

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Key Concepts and Relationships

Understanding the interplay between different components and parameters is essential for interpreting binding assay data correctly.

References

A Technical Guide to the Downstream Signaling Pathways of Muscarine Iodide

Abstract: Muscarine (B1676868) iodide, a quaternary ammonium (B1175870) salt, serves as a canonical agonist for the muscarinic acetylcholine (B1216132) receptor (mAChR) family. Its interaction with these receptors triggers a cascade of intracellular events crucial to parasympathetic nervous system regulation and various physiological processes. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by muscarine iodide upon binding to the five distinct mAChR subtypes (M1-M5). It includes a summary of quantitative pharmacological data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the complex signaling networks.

Introduction to Muscarinic Receptors and this compound

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily, mediating the metabotropic effects of the neurotransmitter acetylcholine (ACh).[1] this compound is a potent parasympathomimetic agent that selectively activates these receptors, mimicking the physiological effects of ACh.[2] The five mAChR subtypes (M1-M5) exhibit distinct tissue distributions and couple to different families of heterotrimeric G proteins, leading to divergent downstream signaling cascades.[3][4] This differential coupling is the basis for their varied physiological roles and their potential as therapeutic targets.

The five receptor subtypes are broadly categorized into two major signaling families based on their G protein-coupling preference:

-

Gq/11-Coupled Receptors (M1, M3, M5): These receptors primarily activate phospholipase C (PLC), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[2][5]

-

Gi/o-Coupled Receptors (M2, M4): These receptors primarily inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

Core Signaling Pathways

Gq/11-Mediated Phosphoinositide Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound initiates the canonical Gq/11 signaling cascade.[2] The agonist-bound receptor promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP complex then stimulates phospholipase C-beta (PLCβ).[6]

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3 Pathway: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated Ca2+ channels. This binding triggers the release of stored Ca2+ into the cytosol, rapidly increasing intracellular calcium concentration.

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to a wide range of cellular responses, including smooth muscle contraction and glandular secretion.[7]

Gi/o-Mediated Adenylyl Cyclase Inhibition Pathway (M2, M4 Receptors)

This compound binding to M2 and M4 receptors leads to the activation of the Gi/o family of G proteins.[2] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition reduces the rate of conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP levels.

A decrease in cAMP leads to reduced activity of protein kinase A (PKA), a key downstream effector. PKA, when active, phosphorylates numerous cellular proteins. Therefore, its inhibition by the M2/M4 pathway leads to a state of decreased cellular activity. For example, in the heart, M2 receptor activation slows the heart rate.

Furthermore, the Gβγ subunits liberated upon Gi/o activation can directly modulate effector proteins, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels. This interaction increases K+ efflux, leading to hyperpolarization of the cell membrane and an inhibitory effect on excitable cells like neurons and cardiac myocytes.

Quantitative Data Presentation

The affinity (binding) and potency (functional activity) of this compound are crucial for understanding its receptor subtype selectivity. The data presented below is for the most biologically active stereoisomer, (+)-(2S, 3R, 5S)-muscarine.[2] Data for other standard agonists are included for comparison, particularly for M4 and M5 subtypes where specific data for muscarine is less common in comparative literature.

Table 1: Binding Affinities (pKi) of Muscarinic Agonists

| Agonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Source |

|---|---|---|---|---|---|---|

| (+)-Muscarine | ~2.7 | 4.27 | ~2.62 | N/A | N/A | [2] |

| Carbachol | 4.0 | 5.2 | 4.8 | 5.1 | 4.8 | [3] |

| Oxotremorine-M | 6.8 | 7.7 | 6.8 | 7.5 | 6.8 |[3] |

Table 2: Functional Potencies (pEC50 / pD2) of Muscarinic Agonists

| Agonist | M1 (pEC50) | M2 (pD2) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) | Source |

|---|---|---|---|---|---|---|

| (+)-Muscarine | N/A | 7.12 | 6.48 | N/A | N/A | [2] |

| Carbachol | 5.8 | 6.8 | 5.9 | 6.9 | 4.8 | [3][6] |

| Oxotremorine-M | 7.3 | 8.0 | 7.4 | 8.2 | 7.3 |[3] |

Note: pEC50/pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency. Functional assays typically measure phosphoinositide hydrolysis for M1/M3/M5 and inhibition of cAMP for M2/M4.

Experimental Protocols

Characterizing the interaction of this compound with mAChR subtypes involves several key in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target mAChR subtype in a lysis buffer and isolate the membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and the membrane preparation.

-

Non-Specific Binding (NSB): Add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine), the radioligand, and membranes.

-

Competition: Add serial dilutions of this compound, the radioligand, and membranes.

-

-

Incubation: Incubate the plate for 60-90 minutes at 30°C to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Calcium Mobilization Assay (for M1, M3, M5)

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.

Methodology:

-

Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.

-

Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition: The instrument automatically adds serial dilutions of this compound to the wells.

-

Signal Detection: Immediately following compound addition, continuously record the fluorescence intensity over time (e.g., 1-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

cAMP Accumulation Assay (for M2, M4)

This functional assay measures the inhibition of adenylyl cyclase activity by quantifying the change in intracellular cAMP levels.

Methodology:

-

Cell Culture and Stimulation: Culture cells expressing the M2 or M4 receptor. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. To measure inhibition, stimulate adenylyl cyclase with a known activator like Forskolin, then immediately add serial dilutions of this compound.

-

Cell Lysis: After a defined incubation period (e.g., 15-30 minutes), lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay (e.g., cAMP-Glo™).

-

In these assays, a labeled cAMP tracer competes with the cAMP from the sample for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percent inhibition of Forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency).

-

Conclusion

This compound acts as a potent agonist across multiple muscarinic acetylcholine receptor subtypes, initiating two primary and distinct signaling cascades. Activation of M1, M3, and M5 receptors leads to Gq/11-mediated stimulation of phospholipase C, resulting in IP3-mediated calcium release and DAG-mediated PKC activation. Conversely, activation of M2 and M4 receptors triggers Gi/o-mediated inhibition of adenylyl cyclase, leading to decreased cAMP levels and modulation of ion channels. A thorough understanding of these pathways, quantified through rigorous binding and functional assays, is essential for researchers in pharmacology and neuroscience and is fundamental to the development of subtype-selective muscarinic ligands for therapeutic intervention in a wide range of clinical disorders.

References

- 1. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of muscarinic agonists in recombinant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 5. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Pharmacology: How Numbers Can Guide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse functions of muscarinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Muscarine Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction